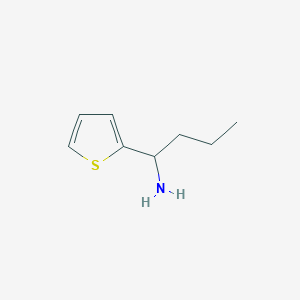

1-(Thiophen-2-yl)butan-1-amine

描述

Significance of Thiophene-Containing Amine Scaffolds in Modern Chemical and Biological Research

Thiophene-containing amine scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govnih.gov The thiophene (B33073) ring is considered a bioisostere of the benzene (B151609) ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov

The amine functional group is also of paramount importance, being present in over 80% of all drugs and drug candidates. nih.gov The combination of the thiophene ring and an amine group in a single molecule, such as 1-(Thiophen-2-yl)butan-1-amine, creates a versatile platform for the development of new therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.govnih.govscbt.com This wide range of bioactivities underscores the importance of exploring novel thiophene-amine conjugates.

Historical Context and Evolution of Research on this compound and Analogues

The journey of thiophene chemistry began in 1882 when Viktor Meyer discovered it as a contaminant in benzene. nih.govnih.gov Early research focused on understanding the fundamental properties and reactivity of the thiophene ring. nih.gov The development of synthetic methods, such as the Paal-Knorr synthesis and the Gewald reaction, paved the way for the creation of a vast library of thiophene derivatives. nih.govnih.gov

Research into thiophene-containing amines evolved from these foundational studies. Initially, investigations were broad, exploring the general properties of aminothiophenes. nih.gov Over time, as the therapeutic potential of these compounds became more apparent, research efforts became more focused. The synthesis and evaluation of specific analogues, including those with varying alkyl chain lengths attached to the amine-bearing carbon, such as 1-(thiophen-2-yl)propan-1-amine (B1267913) and 1-(thiophen-2-yl)pentan-1-amine, have been pursued to establish structure-activity relationships. The development of catalytic asymmetric synthesis methods has been a significant advancement, allowing for the preparation of enantiomerically pure thienylalkylamines, which is crucial for understanding their interactions with chiral biological targets. nih.gov

Rationale for Comprehensive Investigation into the Synthesis, Reactivity, and Bioactivity of this compound

The unique combination of a thiophene ring and a butanamine side chain in this compound presents a compelling case for detailed scientific inquiry. The rationale for a comprehensive investigation is multi-faceted:

Synthetic Versatility: The molecule serves as a valuable building block for the synthesis of more complex chemical entities. Understanding its synthesis in detail, including various routes and the potential for stereoselective methods, is crucial for its application in drug discovery and materials science.

Exploring Chemical Reactivity: A thorough examination of the reactivity of both the thiophene ring and the amine group in this compound is necessary to predict its behavior in different chemical environments and to design new reactions for its modification. Electrophilic substitution on the thiophene ring, for instance, is a key reaction pathway for functionalization. pearson.comquora.com

Uncovering Biological Potential: Given the established bioactivities of the broader class of thiophene amines, a focused investigation into the specific pharmacological profile of this compound and its close analogues is warranted. This includes screening for a range of activities, such as anticonvulsant, antimicrobial, and enzyme inhibitory effects, to identify potential therapeutic applications. nih.govnih.govmdpi.com For example, some thiophene derivatives have shown promise as monoamine oxidase (MAO) inhibitors, a class of drugs used to treat neurological disorders. nih.govnih.gov

A comprehensive understanding of the synthesis, reactivity, and bioactivity of this compound will not only contribute to the fundamental knowledge of heterocyclic chemistry but also has the potential to unlock new avenues for the development of novel and effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

1-thiophen-2-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMMVAUKJDWTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiophen 2 Yl Butan 1 Amine and Structural Analogues

Established Synthetic Pathways for the 1-(Thiophen-2-yl)butan-1-amine Core

The construction of the fundamental this compound scaffold can be achieved through several reliable methods. These approaches primarily focus on the formation of the amine group and the carbon-nitrogen bond.

Reductive Amination Strategies for the Formation of the Amine Moiety

Reductive amination is a widely employed and efficient method for synthesizing amines from carbonyl compounds. This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of this compound, the precursor is typically 1-(thiophen-2-yl)butan-1-one. The reaction can be carried out using various reducing agents and ammonia (B1221849) sources. For instance, the use of ethanolic ammonia with titanium isopropoxide as a Lewis acid and sodium borohydride (B1222165) as the reducing agent under ultrasound irradiation has been reported to be effective for the reductive amination of related ketones. derpharmachemica.com Another common method involves using sodium cyanoborohydride in the presence of ammonia.

The Leuckart reaction, a classic method for reductive amination, utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source. wikipedia.org This reaction is typically carried out at high temperatures. wikipedia.org While broadly applicable, the Leuckart reaction has been noted to sometimes produce unexpected heterocyclic byproducts, such as pyrimidine (B1678525) derivatives, in reactions involving thiophene (B33073) ketones. oup.com More recent developments have explored metal-free Leuckart–Wallach type reactions, which have been successfully applied to the synthesis of dihydroquinazolinones from various aldehydes and amines, including those with thiophene moieties. rsc.orgdiva-portal.org

Table 1: Comparison of Reductive Amination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Standard Reductive Amination | 1-(Thiophen-2-yl)butan-1-one, Ammonia, NaBH₄, Ti(O-iPr)₄ | Ultrasound, Ethanol | Good to excellent yields | Requires specific equipment (ultrasound) |

| Cyanoborohydride Method | 1-(Thiophen-2-yl)butan-1-one, Ammonia, NaBH₃CN | Methanol, Room Temperature | Mild conditions, good yields | Use of cyanide-containing reagent |

| Leuckart Reaction | 1-(Thiophen-2-yl)butan-1-one, Formic acid/Formamide | High temperature (120-165°C) | Inexpensive reagents | High temperatures, potential for byproducts |

| Metal-Free Leuckart-Wallach | Thiophene aldehyde, Benzylamine, Formic acid | Heating | Avoids metal catalysts | Primarily demonstrated for secondary amine synthesis |

Nucleophilic Addition Reactions Leading to the Butan-1-amine Structure

Nucleophilic addition to imines or their derivatives provides another versatile route to α-branched amines like this compound. This approach involves the formation of an imine from a suitable thiophene-containing aldehyde or ketone, followed by the addition of a nucleophile.

The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to imines derived from 2-thiophenecarboxaldehyde is a common strategy. For instance, propylmagnesium bromide can be added to the imine formed between 2-thiophenecarboxaldehyde and a suitable amine to generate the desired butan-1-amine structure after hydrolysis. The reliability of this method is high for generating α-branched amines. wiley-vch.de

Alternatively, nucleophilic addition can occur with other carbon nucleophiles. One-pot reactions involving the generation of silyl (B83357) ketene (B1206846) imines from nitriles like acetonitrile, which then act as nucleophiles, have been described for the cyanoalkylation of various electrophiles. richmond.edu Furthermore, the addition of nucleophiles to α,β-unsaturated imines has been used to synthesize a variety of nitrogen-containing heterocycles. clockss.org

Palladium-Catalyzed Approaches for Amine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl or heteroaryl halides.

In the context of synthesizing this compound analogues, this could involve the reaction of a halo-thiophene derivative with a suitable amine. The reaction is tolerant of a wide range of functional groups and has been successfully applied to various five-membered heterocyclic halides, including those of thiophene. nih.govacs.orgmit.edu The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orgresearchgate.netacs.org

Research has also demonstrated the use of thiophene itself as a directing group in palladium-catalyzed C-H functionalization to synthesize multi-substituted benzylamines. rsc.orgrsc.org This highlights the versatility of palladium catalysis in constructing complex amine-containing molecules with a thiophene moiety.

Table 2: Overview of Palladium-Catalyzed Amination

| Approach | Substrates | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Halo-thiophene, Amine | Pd(OAc)₂, Phosphine ligand (e.g., Xantphos) | High functional group tolerance, applicable to various heteroaryl halides. researchgate.netacs.org |

| C-H Functionalization | Thiophene, Benzylamine derivative | Palladium catalyst | Direct functionalization of C-H bonds, leading to complex structures. rsc.orgrsc.org |

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. acs.orgnih.gov Several strategies have been developed for the enantioselective synthesis of chiral amines, including this compound.

Asymmetric Hydrogenation of Imines and Related Unsaturated Precursors

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for producing chiral amines. nih.gov This method utilizes a chiral catalyst to stereoselectively reduce the carbon-nitrogen double bond.

Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, with chiral phosphine ligands are commonly used as catalysts. ajchem-b.com For example, chiral rhodium complexes have been shown to be effective for the asymmetric transfer hydrogenation of heterocyclic imines with high enantioselectivity. acs.org Similarly, iridium catalysts are highly efficient for the asymmetric hydrogenation of imines. ajchem-b.com The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral ligands, including those based on ferrocene (B1249389) and spiro-compounds, have been developed and successfully applied in the asymmetric hydrogenation of imines, including those with thiophene substituents. rsc.org

Table 3: Chiral Catalysts in Asymmetric Imine Hydrogenation

| Metal | Chiral Ligand Type | Substrate Example | Reported Enantioselectivity |

| Rhodium | TsDPEN | Heterocyclic imines | High |

| Iridium | N,P-ligands (e.g., from amino alcohols) | Imines, Thiophene | Moderate to satisfactory |

| Ruthenium/Iridium | N,N'-diaryl vicinal diamines | Cyclic sulfamidate imines (including thiophene derivatives) | Up to 96% ee rsc.org |

| Rhodium | Bisphosphine-thiourea | Unprotected N-H imines | Up to 95% ee nih.gov |

Application of Chiral Auxiliaries in Stereoselective Transformations

The use of chiral auxiliaries is a well-established and reliable strategy for the synthesis of chiral amines. wiley-vch.de This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

A common approach is the reductive amination of a ketone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. researchgate.net The resulting diastereomeric imines can be separated or, more commonly, the mixture is reduced to a mixture of diastereomeric amines. After separation of the diastereomers, the chiral auxiliary can be removed by hydrogenolysis to afford the desired chiral primary amine. This strategy has been shown to be effective for the synthesis of a broad range of α-chiral amines. researchgate.netd-nb.info

Another application of chiral auxiliaries involves their attachment to the imine nitrogen, which then directs the nucleophilic addition of an organometallic reagent. This approach has been extensively studied and provides a powerful method for generating α-branched amines with high stereocontrol. wiley-vch.de

Organocatalytic and Transition Metal-Catalyzed Asymmetric Synthesis

The enantioselective synthesis of chiral amines, such as this compound, is of significant interest due to the importance of chirality in bioactive molecules. nih.gov Both organocatalytic and transition metal-catalyzed methods have been developed to achieve high enantioselectivity in the synthesis of chiral amines. nih.govacs.org

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines. nih.govacs.org This approach often involves the reduction of prochiral imines, enamines, or other unsaturated nitrogen-containing compounds using a chiral transition metal complex as a catalyst. nih.govacs.org For instance, the asymmetric hydrogenation of imines is a direct and efficient method for preparing α-chiral amines. nih.gov Iridium-based catalytic systems have shown promise in the asymmetric hydrogenation of challenging substrates like exocyclic imines. acs.org The choice of chiral ligand is crucial for achieving high enantioselectivity. acs.org

Organocatalysis offers a complementary approach to transition metal catalysis, avoiding the use of potentially toxic and expensive metals. whiterose.ac.uk Chiral phosphoric acids, for example, can be used as Brønsted acid catalysts in the enantioselective reduction of imines. While not specifically detailed for this compound in the provided results, organocatalytic methods are a general strategy for the asymmetric synthesis of chiral amines. whiterose.ac.uk One study describes a one-pot organocatalytic method to generate densely functionalized malamide derivatives with high enantio- and diastereoselectivity, highlighting the potential of organocatalysis in creating complex chiral molecules. mdpi.com

A specific example of an organocatalytic reaction involving a thiophene derivative is the crossed acyloin condensation between p-anisaldehyde and isobutyraldehyde, which can be catalyzed by a carbene. uni-regensburg.de While this does not directly produce an amine, it demonstrates the use of organocatalysis in C-C bond formation involving thiophene-containing molecules. uni-regensburg.de

The following table summarizes key aspects of these asymmetric synthetic methods:

| Catalytic System | Substrate Type | Key Features |

| Transition Metal (e.g., Ir, Rh) | Imines, Enamines | High efficiency, high enantioselectivity, broad substrate scope. nih.govacs.org |

| Organocatalyst (e.g., Chiral Phosphoric Acid) | Imines | Metal-free, environmentally friendly, good to excellent enantioselectivity. whiterose.ac.uk |

Strategies for Derivatization and Analogue Synthesis of this compound

The derivatization of this compound and the synthesis of its analogues are crucial for exploring their chemical space and potential applications. These strategies focus on modifying the thiophene ring, the alkyl chain, and the amine group.

The thiophene ring offers several positions for functionalization, allowing for the synthesis of a wide range of analogues. nih.govtandfonline.com The nature and position of substituents on the thiophene ring can significantly influence the biological activity of the resulting compounds. tandfonline.comasianpubs.org

Common substitution patterns on thiophene derivatives with biological activity include the presence of amines or amides at the C-2 position, carboxylic acid-derived groups at C-3, and substituted phenyl rings at C-4 and C-5. mdpi.com The sulfur atom in the thiophene ring can also participate in hydrogen bonding, which can be important for drug-receptor interactions. nih.gov

Various synthetic methods are employed to introduce substituents onto the thiophene ring. These include:

Gewald Reaction: A multicomponent reaction used for the one-pot synthesis of 2-aminothiophenes with diverse substitution patterns. nih.govderpharmachemica.com

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source to form the thiophene ring. derpharmachemica.compharmaguideline.com

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Stille coupling, are used to introduce aryl or other groups onto the thiophene ring. acs.org

Electrophilic Aromatic Substitution: This classic reaction can be used to introduce various substituents, although it may lack regioselectivity. beilstein-journals.org

The following table provides examples of functional groups and their typical positions on the thiophene ring in bioactive molecules:

| Functional Group | Typical Position(s) | Reference |

| Amines, Amides | C-2 | mdpi.com |

| Carboxylic acids, Esters, Nitriles | C-3 | mdpi.com |

| Phenyl (substituted) | C-4, C-5 | mdpi.com |

Modifications to the butyl chain and the amine nitrogen of this compound provide another avenue for creating diverse analogues.

Alkyl Chain Modifications: The length and branching of the alkyl chain can impact the molecule's physical and biological properties. For example, the introduction of a longer alkyl side chain in some conjugated polymers has been shown to enhance their electrochromic performance. researchgate.net In the context of this compound, altering the four-carbon chain could influence its flexibility and interaction with biological targets.

Amine Nitrogen Derivatization: The primary amine group is a key site for derivatization. It can be readily converted into a variety of other functional groups, such as amides, sulfonamides, and secondary or tertiary amines. scribd.comresearchgate.net These derivatizations can alter the compound's polarity, basicity, and hydrogen bonding capacity.

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Isocyanates or Isothiocyanates: To form ureas or thioureas, respectively. google.com

One study describes a deaminative halogenation of primary amines, converting the amino group into a halide, which can then be used in further synthetic transformations. nih.gov Another details the derivatization of primary amines with phenyl isothiocyanate for HPLC analysis, forming phenylthiourea (B91264) derivatives. scribd.com

The synthesis of hybrid molecules that incorporate the this compound scaffold with other molecular architectures is a strategy to develop compounds with novel properties. This can involve linking the thiophene-butane-amine moiety to other heterocyclic systems, polymers, or biomolecules.

For example, a centrosymmetric polymer precursor, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPBA), was synthesized and copolymerized to create electrochromic materials. researchgate.net In another instance, thieno[2,3-b]indole skeletons, which are indole-annulated thiophenes, have been synthesized due to their significant biological activities. nih.govacs.org The synthesis of these fused systems often involves multi-step reactions or one-pot multicomponent reactions. nih.gov

The development of hybrid structures can lead to compounds with combined or enhanced functionalities. For instance, linking the thiophene-butane-amine structure to a known pharmacophore could result in a hybrid drug with a dual mode of action.

Mechanistic Investigations and Chemical Reactivity of 1 Thiophen 2 Yl Butan 1 Amine

Reactivity Profiling of the Primary Amine Functional Group

The primary amine group, with its lone pair of electrons on the nitrogen atom, serves as the principal site of nucleophilic reactivity in the molecule. This enables its participation in a variety of fundamental organic transformations.

The reaction of 1-(thiophen-2-yl)butan-1-amine with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This transformation is a classic condensation reaction, proceeding through the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically reversible and is often favored under mildly acidic conditions, which serve to protonate the carbonyl oxygen, enhancing its electrophilicity, and later to facilitate the dehydration of the carbinolamine intermediate. libretexts.orgyoutube.com The formation of the C=N double bond is a hallmark of this reaction class. masterorganicchemistry.com

The general mechanism involves two key stages:

Nucleophilic Addition: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then protonated, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the stable imine product. libretexts.org

The efficiency of imine formation can be influenced by factors such as the steric hindrance of the reactants and the electronic properties of the aldehyde or ketone. nih.gov

Table 1: Examples of Imine Formation via Condensation Reactions

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Imine Product |

| This compound | Benzaldehyde | N-(1-(Thiophen-2-yl)butylidene)aniline |

| This compound | Acetone | N-(1-(Thiophen-2-yl)butylidene)propan-2-amine |

| This compound | Cyclohexanone | N-(1-(Thiophen-2-yl)butylidene)cyclohexanamine |

Note: The product names are illustrative of the structures formed.

The nucleophilic character of the primary amine in this compound allows it to readily react with acylating agents to form amides and with sources of a carbamoyl (B1232498) group to form ureas.

Amidation typically involves the reaction of the amine with acyl chlorides, acid anhydrides, or esters through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of a leaving group (e.g., chloride, carboxylate) yields the corresponding N-acylated amide.

Ureation can be achieved by reacting the amine with isocyanates or carbamoyl chlorides. In the case of isocyanates, the amine adds across the N=C bond, resulting in a urea (B33335) derivative. These reactions are generally high-yielding and are fundamental in the synthesis of a wide array of more complex molecules.

Table 2: Amidation and Ureation Reactions

| Reagent | Reaction Type | Product Class |

| Acetyl Chloride | Amidation | N-(1-(Thiophen-2-yl)butyl)acetamide |

| Benzoic Anhydride (B1165640) | Amidation | N-(1-(Thiophen-2-yl)butyl)benzamide |

| Phenyl Isocyanate | Ureation | 1-Phenyl-3-(1-(thiophen-2-yl)butyl)urea |

The primary amine of this compound can act as a key nucleophile in the construction of new heterocyclic rings, a process known as annulation. These reactions often involve the use of bifunctional reagents that can react with both the amine and a position on the thiophene (B33073) ring.

For instance, reaction with a β-ketoester could lead to the formation of a dihydropyrimidinone ring system through a Biginelli-type reaction, where the amine first forms an imine with the ketone, followed by intramolecular attack and subsequent cyclization. Another potential pathway involves reaction with a reagent containing both an electrophilic center for the amine and a group that can facilitate cyclization onto the thiophene ring, potentially after an initial activation step. The specific pathway and resulting heterocyclic system are highly dependent on the chosen coreactants and reaction conditions.

Table 3: Illustrative Cyclization Reaction

| Coreactant | Resulting Heterocyclic System | Description |

| Ethyl Acetoacetate & Aldehyde | Dihydropyrimidine derivative | A multi-component reaction where the amine, an aldehyde, and the β-ketoester condense to form a new six-membered heterocyclic ring fused or attached to the thiophene moiety. |

| Phthalic Anhydride | Phthalimide derivative | The amine acts as a nucleophile, opening the anhydride ring to form an intermediate amic acid, which then cyclizes upon heating to form the imide. |

Reaction Dynamics of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic substitution reactions. The existing 1-aminobutyl substituent at the 2-position significantly influences the regioselectivity and rate of these reactions.

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the C2 position. pearson.com In this compound, the substituent is already at C2. The 1-aminobutyl group is an activating, ortho-, para-directing group due to the electron-donating nature of the alkyl chain (inductive effect) and the amine (which can be protonated under acidic conditions). libretexts.org

In the context of the thiophene ring, the C5 position is electronically analogous to the ortho position and is the most favored site for subsequent electrophilic attack due to the stabilization of the cationic intermediate (the sigma complex) by the adjacent sulfur atom and the activating C2 substituent. masterorganicchemistry.com The C3 position is the next most likely site, while the C4 position is the least reactive.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield the 5-substituted isomer as the major product. masterorganicchemistry.com

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product (5-substituted) | Minor Product (3-substituted) |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Nitrothiophen-2-yl)butan-1-amine | 1-(3-Nitrothiophen-2-yl)butan-1-amine |

| Bromination | Br₂ / FeBr₃ | 1-(5-Bromothiophen-2-yl)butan-1-amine | 1-(3-Bromothiophen-2-yl)butan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(5-Acetylthiophen-2-yl)butan-1-amine | 1-(3-Acetylthiophen-2-yl)butan-1-amine |

The thiophene ring can be further functionalized using powerful metal-mediated cross-coupling reactions. To participate in these transformations, the thiophene ring of this compound would first need to be converted into a suitable substrate, typically a halide or triflate. As established, halogenation (e.g., bromination or iodination) would occur selectively at the C5 position.

This 5-halo-substituted derivative can then engage in a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to biaryl compounds or alkyl/alkenyl-substituted thiophenes.

Stille Coupling: Reaction with an organostannane (organotin compound).

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynyl-substituted thiophene.

These reactions provide a versatile platform for elaborating the molecular structure, enabling the synthesis of complex derivatives with potential applications in materials science and medicinal chemistry.

Table 5: Potential Metal-Mediated Cross-Coupling Reactions of a 5-Bromo Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Base | 5-Phenyl-substituted thiophene |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | 5-Styryl-substituted thiophene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 5-(Phenylethynyl)-substituted thiophene |

Stereochemical Outcomes in Reactions Involving Chiral this compound

The stereochemical outcome of reactions involving chiral this compound is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. The presence of a chiral center at the carbon atom bearing the amino group means that reactions can proceed with either retention or inversion of configuration, or through racemization. The specific outcome is highly dependent on the reaction mechanism.

In the context of enzymatic reactions, which are widely employed for the synthesis of chiral amines, transaminases (TAs) are of particular interest. diva-portal.org These enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor and are renowned for their high stereoselectivity. diva-portal.org For a substrate like this compound, a kinetic resolution process using a stereoselective transaminase can be envisioned. In such a process, one enantiomer of the racemic amine is selectively consumed in a reaction, leaving the other enantiomer in high enantiomeric excess. For instance, an (S)-selective transaminase would preferentially react with the (S)-enantiomer of this compound, allowing for the isolation of the (R)-enantiomer. The efficiency of such a resolution is often expressed in terms of conversion and enantiomeric excess (ee).

| Parameter | Description | Typical Outcome in Enzymatic Resolution |

| Conversion (%) | The percentage of the racemic starting material that is consumed in the reaction. | In an ideal kinetic resolution, the conversion would be close to 50% to achieve a theoretical maximum yield of 100% for the unreacted enantiomer. |

| Enantiomeric Excess (ee) (%) | A measure of the purity of the desired enantiomer, calculated as the absolute difference between the mole fractions of the two enantiomers. | High enantiomeric excesses, often exceeding 95%, are achievable with highly selective enzymes. rsc.org |

For example, in the kinetic resolution of a racemic amine using an (R)-selective transaminase, the (S)-enantiomer would be obtained as the unreacted amine with high enantiomeric purity. rsc.org

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic and spectroscopic techniques. These studies provide insights into the reaction pathway, the nature of intermediates, and the rate-determining step.

Kinetic Studies:

Kinetic analysis of a reaction, such as the enzymatic resolution of this compound, would involve monitoring the concentration of reactants and products over time. This data can be used to determine the reaction order, rate constants, and to understand the enzyme's substrate specificity and inhibition patterns. For transaminase-catalyzed reactions, a ping-pong bi-bi mechanism is typical. diva-portal.org In this mechanism, the amine donor first binds to the enzyme and transfers its amino group to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the ketone by-product. diva-portal.org The carbonyl substrate then binds to the enzyme, and the amino group is transferred from PMP to the substrate, regenerating the PLP cofactor and releasing the amine product. diva-portal.org

Spectroscopic Studies:

Spectroscopic methods are invaluable for identifying reactants, intermediates, and products, thereby providing direct evidence for a proposed reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for structural elucidation. In a reaction involving this compound, NMR would be used to track the disappearance of the starting material and the appearance of the product. The chemical shift of the proton on the chiral carbon (the α-proton) is particularly informative. In the starting amine, this proton would appear at a certain chemical shift. If the reaction involves modification of the amine group, the chemical shift and coupling pattern of this proton and adjacent protons would change significantly. openstax.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Primary amines like this compound exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm-1 (typically two bands for a primary amine). libretexts.org The progress of a reaction where the amine is consumed can be followed by the disappearance of these N-H bands. libretexts.org

| Spectroscopic Technique | Key Observables for this compound | Application in Mechanistic Studies |

| 1H NMR | - Signal for the α-proton (CH-NH2) - Signals for the thiophene ring protons - Signals for the butyl chain protons - Broad signal for the NH2 protons | - Monitoring the conversion of the starting material to product. - Identifying the structure of products and intermediates. - D2O exchange can confirm the presence of the N-H protons. openstax.orgpressbooks.pub |

| 13C NMR | - Signal for the α-carbon (CH-NH2) - Signals for the thiophene ring carbons | - Confirming the carbon skeleton of products. - Observing changes in the electronic environment of the carbon atoms. |

| IR Spectroscopy | - N-H stretching bands (~3300-3500 cm-1) - C-H stretching bands - Thiophene ring vibrations | - Tracking the consumption of the primary amine functional group. - Identifying the formation of new functional groups in the product. |

By combining these kinetic and spectroscopic methods, a detailed picture of the reaction mechanism, including the stereochemical pathway, can be constructed.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Thiophen 2 Yl Butan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(Thiophen-2-yl)butan-1-amine, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the local electronic environment of the hydrogen atoms. The protons on the thiophene (B33073) ring typically appear in the aromatic region (δ 6.5-8.0 ppm). Specifically for a 2-substituted thiophene, the protons at positions 3, 4, and 5 exhibit characteristic splitting patterns and chemical shifts. chemicalbook.com The proton at the chiral center (C1 of the butyl chain) is expected to show a signal that is coupled to the adjacent methylene (B1212753) protons and the amine protons. The protons of the butyl chain (CH₂, CH₂, CH₃) will appear in the aliphatic region (δ 0.8-3.0 ppm). chemicalbook.com The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. The thiophene ring carbons typically resonate in the downfield region (δ 120-150 ppm). rsc.org The carbon atom attached to the nitrogen (the chiral center) will have a distinct chemical shift, influenced by the electronegativity of the nitrogen atom. The other carbons of the butyl group will appear in the upfield aliphatic region. docbrown.info

2D-NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive structural assignments. A COSY spectrum would confirm the coupling relationships between protons, for instance, tracing the connectivity from the methyl group through the butyl chain to the methine proton at C1. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Expected NMR Data for this compound

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene H3 | ~6.9 | ~124 |

| Thiophene H4 | ~6.9 | ~126 |

| Thiophene H5 | ~7.2 | ~127 |

| Thiophene C2 (quaternary) | - | ~150 |

| CH(NH₂) | ~4.0-4.5 | ~50-60 |

| NH₂ | Variable (broad) | - |

| CH₂ (butyl) | ~1.6-1.8 | ~35-45 |

| CH₂ (butyl) | ~1.3-1.5 | ~19-25 |

| CH₃ (butyl) | ~0.9 | ~13-15 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups.

For this compound, the FT-IR spectrum is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The presence of two bands is characteristic of a primary amine (NH₂), corresponding to symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is expected to appear near 1600 cm⁻¹. wpmucdn.comchegg.com

The thiophene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. primescholars.com C=C stretching vibrations within the thiophene ring typically occur between 1300 and 1500 cm⁻¹. acs.org A key diagnostic peak for the thiophene moiety is the C-S stretching vibration, which can be found at lower wavenumbers, often around 690 cm⁻¹. researchgate.net The aliphatic C-H bonds of the butyl group will show stretching vibrations in the 2960-2850 cm⁻¹ region. chegg.com

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | 3500 - 3200 | Primary Amine |

| Aromatic C-H Stretching | 3100 - 3000 | Thiophene Ring |

| Aliphatic C-H Stretching | 2960 - 2850 | Butyl Chain |

| N-H Bending | ~1600 | Primary Amine |

| Aromatic C=C Stretching | 1500 - 1300 | Thiophene Ring |

| C-S Stretching | ~700 - 680 | Thiophene Ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₁₃NS, which corresponds to a molecular weight of approximately 155.26 g/mol . scbt.comnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 155. As an odd-electron species containing a single nitrogen atom, it adheres to the nitrogen rule, having an odd nominal mass.

The fragmentation of this compound is expected to be dominated by α-cleavage, a characteristic pathway for amines. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom. Two primary α-cleavage pathways are possible:

Cleavage of the bond between the chiral carbon and the butyl chain, resulting in the loss of a propyl radical (•C₃H₇). This would generate a highly stable, resonance-delocalized fragment ion [C₅H₆NS]⁺ at m/z 100.

Cleavage of the bond between the chiral carbon and the thiophene ring, leading to the loss of a thienyl radical (•C₄H₃S). This would produce the [C₄H₁₀N]⁺ fragment ion at m/z 72.

The base peak in the spectrum is likely to be one of these two fragments, with the m/z 100 fragment often being more prominent due to the stability conferred by the aromatic thiophene ring.

Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 155 | [C₈H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₆NS]⁺ | α-cleavage (Loss of •C₃H₇) |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (Loss of •C₄H₃S) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Absolute Stereochemistry

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. While no specific crystallographic data for this compound is publicly available, this technique would yield precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

A key feature of this compound is the presence of a chiral center at the C1 position of the butyl chain. This means the compound exists as a pair of enantiomers (R and S). If a single crystal could be grown from an enantiomerically pure sample, X-ray diffraction could be used to determine its absolute stereochemistry. nih.gov This is often achieved through the analysis of anomalous dispersion effects, known as the Flack parameter. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement. nih.gov

Chiroptical Spectroscopic Methods for Enantiomeric Excess and Configuration Determination

Given its chiral nature, chiroptical spectroscopic methods are essential for characterizing the enantiomeric properties of this compound. These techniques measure the differential interaction of left- and right-circularly polarized light with the chiral molecule.

Circular Dichroism (CD) Spectroscopy: An enantiomerically pure sample of this compound would produce a CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The two enantiomers would produce mirror-image CD spectra. This technique is highly sensitive to the stereochemistry and conformation of the molecule and is crucial for assigning the absolute configuration, often by comparing the experimental spectrum to those predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum complements the CD spectrum and can also be used to determine the absolute configuration of the chiral center.

Both CD and ORD are vital for determining the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

Computational and Theoretical Chemistry Studies of 1 Thiophen 2 Yl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and geometric structure of a molecule. For 1-(Thiophen-2-yl)butan-1-amine, these studies offer a detailed view of its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.netnih.gov For compounds in the thiophene (B33073) family, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly employed to calculate the ground-state molecular structure. nih.govnih.gov This process minimizes the energy of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. The optimized structure represents the most probable conformation of the molecule in a vacuum.

Vibrational analysis is subsequently performed on the optimized geometry. researchgate.netiosrjournals.org These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. researchgate.net The calculated vibrational frequencies for related thiophene derivatives have shown good agreement with experimental data, validating the computational model. nih.govresearchgate.net Potential Energy Distribution (PED) analysis can also be used to assign the calculated vibrational frequencies to specific molecular motions, such as C-S stretching in the thiophene ring or N-H bending in the amine group. nih.gov

Table 1: Illustrative Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Lengths | C-S (Thiophene Ring) | ~ 1.70 Å |

| C-C (Thiophene Ring) | ~ 1.34 - 1.41 Å | |

| C-N (Amine) | ~ 1.47 Å | |

| Bond Angles | C-S-C (Thiophene Ring) | ~ 93° |

| C-C-S (Thiophene Ring) | ~ 109° | |

| C-C-N (Amine) | ~ 110° |

Note: These values are illustrative and based on typical parameters for thiophene and amine structures found in computational studies. wikipedia.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. iosrjournals.org The HOMO, representing the ability to donate an electron, is associated with nucleophilic behavior, while the LUMO, as an electron acceptor, relates to electrophilic behavior. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov Conversely, a large energy gap implies high stability. irjweb.com For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution varies depending on the substituents. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. ajchem-a.comnih.gov These descriptors, derived within the framework of DFT, provide a quantitative measure of different aspects of chemical behavior.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

These descriptors are widely used to compare the reactivity of different molecules. irjweb.comnih.gov

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. acs.orgresearchgate.net

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a more complex biological environment, such as its interaction with a protein target.

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a macromolecular target, typically a protein. d-nb.infomdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. nih.gov

The process involves placing the ligand in various orientations and conformations within the binding pocket of the target protein and scoring each pose based on a scoring function. researchgate.net The score, often expressed as a binding energy (e.g., in kcal/mol), estimates the strength of the interaction. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For amine-containing compounds, the protonated amine group frequently forms crucial hydrogen bonds or salt bridges with acidic residues (e.g., Aspartic acid, Glutamic acid) in the protein's active site.

Table 3: Illustrative Molecular Docking Results for a Thiophene Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction |

| Acetylcholinesterase (AChE) | -8.5 | ASP72, TYR121 | Hydrogen Bond, π-π Stacking |

| Monoamine Oxidase B (MAO-B) | -7.9 | TYR435, CYS172 | Hydrogen Bond, Hydrophobic |

| 5-HT1A Receptor | -9.1 | ASP116, PHE361 | Salt Bridge, Hydrophobic |

Note: This table presents hypothetical data based on typical findings for thiophene-based inhibitors against common neurological targets. nih.govmdpi.comresearchgate.net

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (including water and ions).

These simulations are crucial for assessing the stability of the binding pose predicted by docking. researchgate.net By analyzing the trajectory, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains stable or if the ligand dissociates. MD also allows for the exploration of the conformational landscape of the ligand within the binding site and the calculation of more accurate binding free energies using methods like MM/PBSA or MM/GBSA. researchgate.net This provides a more realistic understanding of the binding dynamics than the static picture offered by molecular docking alone.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

The assessment of a compound's ADMET properties is a critical step in the drug discovery and development process. In silico ADMET prediction models have become indispensable tools, offering a rapid and cost-effective means of evaluating the pharmacokinetic and toxicological potential of a molecule. nih.govpharmaron.com These predictive models are typically built using large datasets of experimentally determined ADMET properties and employ various machine learning algorithms and quantitative structure-activity relationship (QSAR) approaches. nih.gov

For this compound, a full experimental ADMET profile is not publicly available. However, its ADMET properties can be predicted using a variety of freely accessible web-based tools. greenstonebio.comnih.govvls3d.com These platforms utilize sophisticated algorithms to predict a wide range of endpoints based on the molecule's chemical structure.

The following table presents a predicted ADMET profile for this compound, generated using a consensus of publicly available prediction tools. It is important to note that these are theoretical predictions and would require experimental validation.

Table 2: Predicted ADMET Profile of this compound

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | May not be subject to efflux by this major transporter, potentially increasing bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely Yes | The molecule may cross the BBB, which could be a desirable or undesirable feature depending on the therapeutic target. |

| CNS Permeability | High | Consistent with potential for central nervous system activity. |

| Plasma Protein Binding | Moderate | A portion of the compound is expected to be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Substrate | Likely Yes | Potential for metabolism by this major drug-metabolizing enzyme. drugbank.com |

| CYP3A4 Substrate | Likely Yes | Potential for metabolism by another key drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Unlikely | Low probability of being mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Further investigation would be needed to assess the potential for cardiac-related side effects. |

Cheminformatics and Data Mining for Analogues and Related Structures

Cheminformatics and data mining are powerful tools for exploring the chemical space around a lead compound, identifying analogues with potentially improved properties, and understanding structure-activity relationships (SAR). nih.gov By searching chemical databases for structurally similar molecules, researchers can gain insights into the effects of various substituents and structural modifications.

For this compound, a search of chemical databases like PubChem reveals a number of structurally related compounds. nih.gov These analogues can be grouped based on variations in the alkyl chain, substitutions on the thiophene ring, or modifications to the amine group.

| 1-Phenylbutan-1-amine | Phenyl ring instead of a thiophene ring. | The absence of the heteroatom changes the electronic distribution and may impact binding to specific targets. |

The analysis of such analogues is crucial for understanding the SAR of this chemical scaffold. For instance, comparing the activity of this compound with its shorter-chain analogue, 1-(thiophen-2-yl)ethanamine, could reveal the importance of the butyl chain length for a particular biological effect. Similarly, comparing it to its phenyl analogue could elucidate the role of the thiophene ring's sulfur atom in target interaction. This data-driven approach allows for the rational design of new molecules with optimized properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Thiophen 2 Yl Butan 1 Amine Derivatives

Systematic Modification of 1-(Thiophen-2-yl)butan-1-amine Derivatives

Systematic modification involves altering specific parts of the lead compound, this compound, to probe the chemical space around it. These changes can be made to the thiophene (B33073) ring, the butane (B89635) linker, or the amine group, with each modification providing insight into the molecule's interaction with its biological target.

The thiophene ring is a key structural feature, and adding substituents to it can dramatically alter the electronic and steric properties of the entire molecule, thereby affecting its biological activity. Thiophene-based compounds are of significant interest due to their wide range of biological functions, including anti-inflammatory and antibacterial effects. researchgate.net

Research into various thiophene analogs has shown that the nature and position of substituents are critical. For instance, in a series of 2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl esters studied for anti-inflammatory activity, electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to play a dominant role in modulating biological activity. nih.gov This suggests that electron-withdrawing or electron-donating groups on the thiophene ring of a this compound derivative could significantly influence its potency.

Similarly, studies on other substituted thiophenes have demonstrated clear structure-activity relationships. In one case, a series of 2-ethylhexyl 5-bromothiophene-2-carboxylates were synthesized and tested for antibacterial activity. The results indicated that substituting the bromine at the 5-position with various aryl groups led to promising antibacterial agents. researchgate.net Notably, the derivative with a p-tolyl group at this position showed outstanding action against extensively drug-resistant (XDR) Salmonella Typhi. researchgate.net

These findings highlight the importance of exploring substitutions on the thiophene ring to optimize the biological profile of this compound derivatives.

Table 1: Influence of Thiophene Ring Substitution on Biological Activity in Analogous Scaffolds

| Parent Scaffold Class | Position of Substitution | Substituent Type | Observed Impact on Biological Activity |

|---|---|---|---|

| 2-Anilino-thiophene-3-carboxylic acid esters | 5-position | Varied | Anti-inflammatory activity strongly modulated by electronic properties (ELUMO, dipole moment). nih.gov |

| 5-Bromo-thiophene-2-carboxylates | 5-position | p-tolyl group | Outstanding antibacterial activity against XDR S. Typhi. researchgate.net |

| 5-Bromo-thiophene-2-carboxylates | 5-position | Other aryl groups | Generally promising in vitro antibacterial activity. researchgate.net |

Variations can include:

Chain Length: Shortening the chain, for example to an acetic acid linker (two atoms) as seen in studies on 2-(thiophen-2-yl)acetic acid derivatives, or lengthening it would alter the distance between the key thiophene and amine pharmacophores. nih.gov This can be critical for establishing optimal interactions with a biological target.

Branching: Introducing alkyl groups, such as in the analog 3-methyl-1-(thiophen-2-yl)butan-1-amine, adds steric bulk. sigmaaldrich.com This can lead to improved selectivity for a specific target by preventing the molecule from binding to other, less accommodating sites. It can also influence metabolic stability.

Rigidity: Incorporating double bonds or cyclic elements into the linker can restrict conformational freedom. While this can decrease entropy, potentially improving binding affinity, it also requires a more precise match to the target's binding site.

Table 2: Potential Modifications to the Butane Linker and Their Predicted Impact

| Modification Type | Example | Potential Impact on Properties |

|---|---|---|

| Chain Length Variation | Shortening to ethyl or propyl; Lengthening to pentyl | Alters distance between pharmacophoric groups; affects binding affinity. |

| Branching | 3-methyl-1-(thiophen-2-yl)butan-1-amine | Increases steric bulk; may enhance selectivity and metabolic stability. sigmaaldrich.com |

| Introduction of Unsaturation | Butene or butyne linker | Restricts conformational flexibility; may improve binding affinity if the rigid conformation is optimal. |

| Cyclization | Incorporating a cyclopropyl (B3062369) or cyclobutyl moiety | Greatly restricts conformation; can lock the molecule in a bioactive conformation. |

The amine group is a primary functional group in this compound. It is typically basic and can be protonated at physiological pH, allowing for ionic interactions with biological targets. Modifying the substituents on the nitrogen atom can profoundly alter the molecule's basicity, lipophilicity, and hydrogen bonding capacity. wikipedia.org

Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen. libretexts.org

Primary Amine (unsubstituted): The parent compound has a primary amine, which can act as a hydrogen bond donor and acceptor.

Secondary Amines (N-alkylation): Adding a single alkyl group (e.g., N-methyl) creates a secondary amine. This generally increases basicity slightly due to the inductive effect of the alkyl group but also increases steric hindrance. wikipedia.org

Tertiary Amines (N,N-dialkylation): Adding two alkyl groups results in a tertiary amine. While electronic effects would suggest even higher basicity, solvation effects in water often make tertiary amines slightly less basic than secondary amines. wikipedia.org They can only act as hydrogen bond acceptors.

Acylation: Reacting the amine with an acyl group (e.g., acetyl chloride) forms an amide. This effectively neutralizes the basicity of the nitrogen because the lone pair becomes delocalized by resonance with the adjacent carbonyl group.

Table 3: Effect of N-Substitution on the Properties of the Amine Group

| Substituent (R) on Nitrogen | Amine Type | Expected Change in Basicity | Hydrogen Bonding Capability |

|---|---|---|---|

| -H, -H | Primary | Baseline | Donor & Acceptor |

| -CH₃, -H | Secondary | Increased | Donor & Acceptor |

| -CH₃, -CH₃ | Tertiary | Slightly decreased vs. secondary | Acceptor only |

| -COCH₃, -H | Amide (neutral) | Eliminated | Donor & Acceptor |

Stereochemical Influence on Pharmacological Profiles

The carbon atom attached to the thiophene ring, the butyl chain, the amine group, and a hydrogen atom in this compound is a chiral center. This means the molecule exists as a pair of non-superimposable mirror images called enantiomers, designated as (R) and (S). nih.gov

While enantiomers have identical physical properties in an achiral environment, they can behave very differently in the chiral environment of the human body, where receptors, enzymes, and other biological molecules are themselves chiral. nih.gov The two enantiomers of a chiral drug can be considered as two separate substances with potentially different pharmacological and pharmacokinetic profiles. nih.gov

One enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic effect, while the other may fit poorly or not at all, resulting in lower activity or even inactivity. nih.gov In some cases, the less active enantiomer (the "distomer") is not merely inactive but may contribute to side effects or have a different activity profile altogether.

Therefore, a critical aspect of SAR studies for this compound derivatives is the investigation of the individual enantiomers. The separation of the racemic mixture and the testing of the pure (R)- and (S)-isomers can lead to the development of a single-enantiomer drug with an improved therapeutic index, simpler pharmacokinetics, and a reduced potential for drug interactions. nih.gov

Bioisosteric Replacements for Enhanced Activity or Selectivity

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a significant change to the chemical scaffold.

For this compound derivatives, bioisosteric replacements can be considered for the thiophene ring:

Thiophene as a Bioisostere: The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov Research on GluN2B selective NMDA receptor antagonists has shown that replacing benzene (B151609), methoxybenzene, or aniline (B41778) moieties with a thiophene ring is well-tolerated and can even lead to an increase in binding affinity. nih.gov This validates the utility of the thiophene scaffold in mimicking other aromatic systems.

Replacement of the Thiophene Ring: Conversely, the thiophene ring in the parent compound could be replaced by other aromatic or heteroaromatic rings to probe for improved interactions. Potential bioisosteres for the thiophene ring include:

Phenyl or substituted phenyl rings

Furan

Pyrrole

Thiazole

This strategy allows medicinal chemists to fine-tune properties like lipophilicity, hydrogen bonding potential, and metabolic stability. For example, replacing the thiophene with a pyridine ring would introduce a basic nitrogen atom into the ring system, significantly altering the molecule's charge distribution and potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, known as descriptors, a predictive model can be built.

For a series of this compound derivatives, a QSAR study would typically involve:

Synthesizing and testing a training set of diverse analogs to generate biological activity data (e.g., IC₅₀ values).

Calculating molecular descriptors for each analog. These can include:

Electronic descriptors: Dipole moment, partial atomic charges, ELUMO (Energy of the Lowest Unoccupied Molecular Orbital). nih.gov

Steric descriptors: Molecular volume, surface area, specific substituent parameters.

Lipophilic descriptors: LogP (the logarithm of the partition coefficient), which measures hydrophobicity.

Topological descriptors: Indices that describe molecular branching and connectivity.

Developing a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms to correlate the descriptors with biological activity. brieflands.com

Validating the model using a separate test set of compounds to ensure its predictive power.

QSAR studies on other thiophene analogs have successfully identified key features for activity. For example, a QSAR analysis of thiophene derivatives as anti-inflammatory agents revealed that electronic properties were dominant in modulating activity. nih.gov Another study on 5-thiophen-2-yl pyrazole (B372694) derivatives as cannabinoid-1 (CB1) receptor antagonists also resulted in a successful QSAR model that showed close agreement with experimental data. rsc.org

A validated QSAR model for this compound derivatives would be an invaluable tool, allowing researchers to predict the activity of novel, yet-to-be-synthesized compounds and prioritize the most promising candidates, thereby accelerating the drug discovery process. researchgate.net

Ligand-Based and Target-Based Drug Design Strategies

In the quest to discover and optimize new drugs, two complementary computational approaches are pivotal: ligand-based and target-based drug design. Both strategies are instrumental in guiding the synthesis of more potent and selective derivatives of this compound.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a model can be constructed to predict the activity of new, untested compounds.

Pharmacophore Modeling: A key LBDD technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For a series of this compound derivatives, a pharmacophore model could be developed by superimposing the structures of the most active compounds to identify common features. For instance, the model might highlight the importance of the thiophene ring's sulfur atom for hydrogen bonding, the butan-1-amine side chain for specific hydrophobic or ionic interactions, and the potential for substitutions on the thiophene ring to enhance binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound derivatives, a 2D-QSAR model could correlate physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) with their observed biological effects. For example, a hypothetical QSAR study might reveal that increasing the lipophilicity of the substituent at the 5-position of the thiophene ring enhances activity, up to a certain point (a "lipophilic cliff"), after which further increases in lipophilicity lead to a decrease in activity, possibly due to reduced solubility or unfavorable steric interactions within the binding site.

Hypothetical QSAR Data for this compound Derivatives

| Compound ID | Substituent (R) at 5-position of Thiophene | LogP | Electronic Parameter (Hammett's σ) | Biological Activity (IC₅₀, µM) |

| 1a | -H | 2.1 | 0.00 | 15.2 |

| 1b | -Cl | 2.8 | 0.23 | 8.5 |

| 1c | -CH₃ | 2.6 | -0.17 | 10.1 |

| 1d | -NO₂ | 1.8 | 0.78 | 25.4 |

| 1e | -OCH₃ | 2.0 | -0.27 | 12.8 |

Target-Based Drug Design (TBDD)

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, target-based drug design offers a more direct approach to developing new drug candidates. This method involves understanding the precise interactions between a ligand and its binding site on the target protein.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. bioinformation.net For this compound derivatives, docking studies could be performed to simulate their interaction with a specific enzyme, such as a kinase or a protease. The results can provide valuable insights into the binding mode, including key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking might reveal that the primary amine of the butan-1-amine moiety forms a crucial salt bridge with an aspartate residue in the active site, while the thiophene ring fits into a hydrophobic pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more realistic picture of the binding stability and can help to refine the binding poses predicted by docking. An MD simulation of a this compound derivative bound to its target could reveal conformational changes in both the ligand and the protein upon binding, as well as the role of water molecules in mediating interactions.

Illustrative Docking and MD Simulation Findings

| Derivative | Key Interacting Residues | Binding Energy (kcal/mol) | MD Simulation Stability (RMSD) |

| 2a (R=-H) | ASP121, PHE250, TRP88 | -7.2 | Stable |

| 2b (R=-Br) | ASP121, PHE250, TYR252 | -8.5 | Highly Stable |

| 2c (R=-NH₂) | ASP121, GLU95, PHE250 | -6.8 | Unstable |

By integrating both ligand-based and target-based approaches, researchers can create a comprehensive strategy for the development of novel this compound derivatives. LBDD can be used for initial virtual screening of large compound libraries, while TBDD can provide detailed insights for the optimization of lead compounds, ultimately accelerating the discovery of new therapeutic agents.

Future Perspectives and Emerging Research Avenues for 1 Thiophen 2 Yl Butan 1 Amine

Integration into Drug Discovery and Development Pipelines as a Lead Compound

The integration of thiophene-containing molecules into drug discovery is well-established, with the thiophene (B33073) ring acting as a crucial bioisostere for phenyl groups found in many active drugs. nih.gov This structural similarity often preserves or enhances biological activity. nih.gov The lipophilic nature of the thiophene ring is a key attribute, aiding in the penetration of the blood-brain barrier, a critical feature for drugs targeting neurological disorders. nih.gov As of 2023, 26 drugs approved by the U.S. FDA contain a thiophene ring, highlighting their therapeutic success in areas including cardiovascular disease, cancer, and neurological conditions. nih.gov

1-(Thiophen-2-yl)butan-1-amine, as a chiral amine, represents an attractive starting point for building a library of new chemical entities. nih.govtudelft.nl Chiral amines are fundamental components of numerous active pharmaceutical ingredients. tudelft.nl The primary amine group on the molecule provides a reactive site for further chemical modification, allowing for the synthesis of a diverse array of derivatives. In cancer research, thiophene derivatives are being investigated for their ability to target key cellular components like kinases and apoptosis modulators. nih.govnih.gov For instance, certain thiophene carboxamide scaffolds have shown potent inhibition of VEGFR-2, a protein involved in tumor growth. nih.gov The versatility of the thiophene scaffold suggests that this compound could serve as a lead compound for developing novel therapeutics across multiple disease areas.

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Category | Reference |

|---|---|---|

| Clopidogrel | Antiplatelet | nih.gov |

| Olanzapine | Antipsychotic | nih.gov |

| Tiotropium | COPD | nih.gov |

| Dorzolamide | Glaucoma | nih.govresearchgate.net |

| Raltitrexed | Anticancer | nih.gov |

| Suprofen | Anti-inflammatory | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The known pharmacological profile of thiophene derivatives is extensive, covering anti-inflammatory, antimicrobial, anticancer, antioxidant, and antipsychotic activities. rsc.orgnih.govresearchgate.net This broad spectrum of activity encourages the exploration of novel therapeutic uses for scaffolds like this compound. Researchers are actively designing new thiophene analogues to target specific biological pathways with greater precision.

Emerging research includes the development of thiophene-based compounds for neurodegenerative conditions like Alzheimer's disease, where they may act as serotonin (B10506) antagonists. nih.gov In the realm of infectious diseases, 2-aminothiophenes have been identified as having potential antiviral properties, including against SARS-CoV-2. nih.gov Furthermore, the creation of hybrid molecules, such as combining thiophene with pyrazole (B372694), is a promising strategy for developing new anti-inflammatory drugs with potentially improved safety profiles, for example, by selectively inhibiting the COX-2 enzyme. nih.gov The anti-inflammatory potential of thiophenes is also being explored through the modulation of gene expression and inflammatory cytokines like TNF-α and IL-8. nih.gov Given this wide-ranging biological activity, this compound is a candidate for derivatization and screening against a host of new and challenging therapeutic targets.

Green Chemistry and Sustainable Synthesis Approaches for Thiophene-Amines